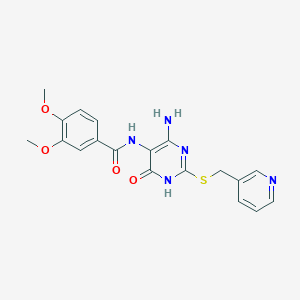

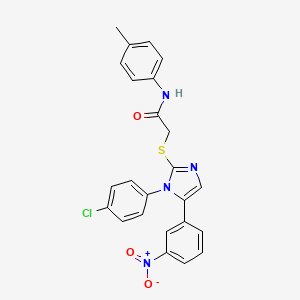

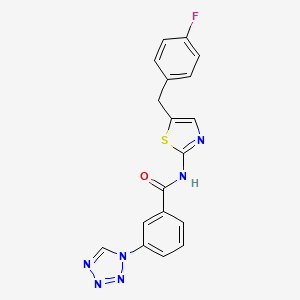

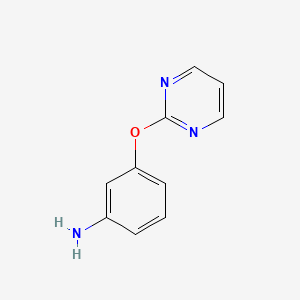

N-(4-amino-2-((2-((3-nitrophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-2-fluorobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

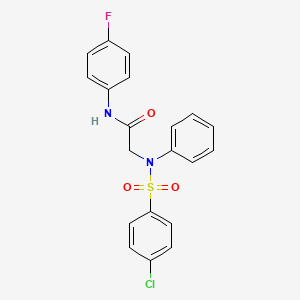

The synthesis of related compounds involves multiple steps, including the formation of amide bonds, introduction of sulfonyl groups, and the creation of heterocyclic structures. For instance, the synthesis of 2-(4-(4-aminophenylsulfonyl)phenylamino)-3-(thiophen-2-ylthio)naphthalene-1,4-dione derivatives involves spectral techniques and is characterized by the presence of sulfonyl and amino groups, which are also present in the target compound .

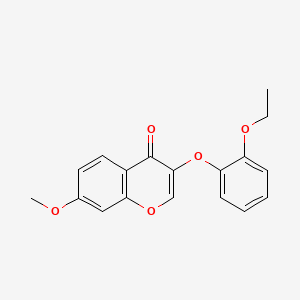

Molecular Structure Analysis

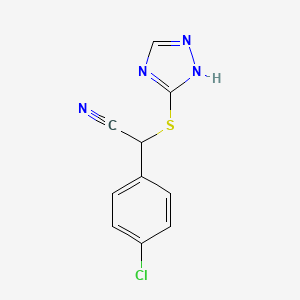

The molecular structure of related compounds shows a variety of functional groups that are important for their biological activity. For example, the presence of a nitro group, as seen in compound 3e, is known to be significant for antibacterial properties . Similarly, the target compound's nitrophenyl group could play a crucial role in its biological activity.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds often include cycloaddition reactions, as demonstrated by the formal [4+2] cycloaddition reaction of N-fluorobenzamides with maleic anhydride . This type of reaction could potentially be relevant for the synthesis or modification of the target compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds, such as solubility, fluorescence, and reactivity, are influenced by their molecular structures. For example, the fluorescent features of naphthalic anhydrides and naphthalimides are a result of their specific structural motifs . The target compound's physical and chemical properties would likely be influenced by its amide, nitro, and fluorine groups, among others.

Scientific Research Applications

Synthesis and Characterization

Research into the synthesis and characterization of compounds structurally related to N-(4-amino-2-((2-((3-nitrophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-2-fluorobenzamide has focused on generating novel derivatives with potential biological activity. For instance, novel aromatic polyimides, including those with sulfone, sulfide, and amide imide groups, have been synthesized and shown to possess remarkable thermal stability and solubility, indicating their utility in advanced technological applications (Mehdipour‐Ataei & Hatami, 2007). Similarly, a study on the synthesis of new fluorinated amino-heterocyclic compounds bearing 6-aryl-5-oxo-1,2,4-triazin-3-yl moieties demonstrated enhanced antimicrobial properties, highlighting the chemical's potential in developing new antimicrobial agents (Bawazir & Abdel-Rahman, 2018).

Biological Activity and Antitumor Evaluation

Several studies have explored the biological activities of compounds structurally similar to this compound. Research on derivatives of 6-amino-2-phenylbenzothiazoles, for instance, revealed significant cytostatic activities against various malignant human cell lines, suggesting their potential as antitumor agents (Racané et al., 2006). Another study focused on the synthesis and biological activity of pyrimidine linked with morpholinophenyl derivatives, finding significant larvicidal activity against third instar larvae, indicating a potential application in pest control (Gorle et al., 2016).

Novel Crystalline Forms and Drug Development

The development of novel crystalline forms of related compounds has been the subject of patent applications, indicating ongoing interest in optimizing the pharmacological properties of these chemicals for therapeutic use, including in the treatment of asthma, gastrointestinal diseases, pain, and depression (Norman, 2008). This highlights the versatility and potential utility of these compounds in a wide range of therapeutic applications.

Mechanism of Action

Future Directions

Future research could involve further exploration of the compound’s properties and potential applications. This could include experimental studies to determine its physical and chemical properties, tests of its reactivity, and exploration of its potential uses in fields such as medicine or materials science .

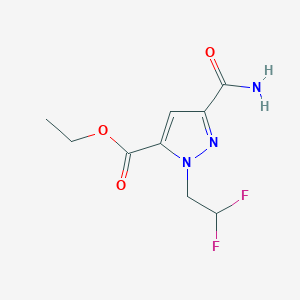

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of 2-fluorobenzoyl chloride with N-(2-mercaptoethyl)-4-nitroaniline to form N-(2-((4-nitrophenyl)amino)-2-oxoethyl)thio)-2-fluorobenzamide. This intermediate is then reacted with ethyl acetoacetate and ammonium acetate to form N-(2-((4-nitrophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidine-5-carboxamide. Finally, the compound is treated with hydrazine hydrate and sodium acetate to form the desired compound, N-(4-amino-2-((2-((3-nitrophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-2-fluorobenzamide.", "Starting Materials": [ "2-fluorobenzoyl chloride", "N-(2-mercaptoethyl)-4-nitroaniline", "ethyl acetoacetate", "ammonium acetate", "hydrazine hydrate", "sodium acetate" ], "Reaction": [ "2-fluorobenzoyl chloride is reacted with N-(2-mercaptoethyl)-4-nitroaniline in the presence of a base to form N-(2-((4-nitrophenyl)amino)-2-oxoethyl)thio)-2-fluorobenzamide.", "The intermediate is then reacted with ethyl acetoacetate and ammonium acetate in ethanol to form N-(2-((4-nitrophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidine-5-carboxamide.", "Finally, the compound is treated with hydrazine hydrate and sodium acetate in ethanol to form the desired compound, N-(4-amino-2-((2-((3-nitrophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-2-fluorobenzamide." ] } | |

CAS RN |

888423-99-2 |

Molecular Formula |

C19H15FN6O5S |

Molecular Weight |

458.42 |

IUPAC Name |

N-[4-amino-2-[2-(3-nitroanilino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-2-fluorobenzamide |

InChI |

InChI=1S/C19H15FN6O5S/c20-13-7-2-1-6-12(13)17(28)23-15-16(21)24-19(25-18(15)29)32-9-14(27)22-10-4-3-5-11(8-10)26(30)31/h1-8H,9H2,(H,22,27)(H,23,28)(H3,21,24,25,29) |

InChI Key |

WWASSJOGJAPBSY-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)C(=O)NC2=C(N=C(NC2=O)SCC(=O)NC3=CC(=CC=C3)[N+](=O)[O-])N)F |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-4-(Dimethylamino)-N-[2-(2-fluorophenoxy)-1-phenylethyl]but-2-enamide](/img/structure/B2552317.png)

![3-fluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2552318.png)

![methyl [(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetate](/img/structure/B2552339.png)